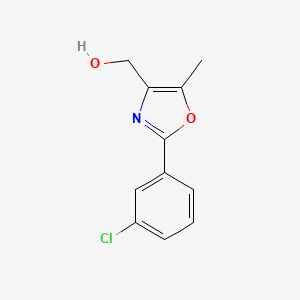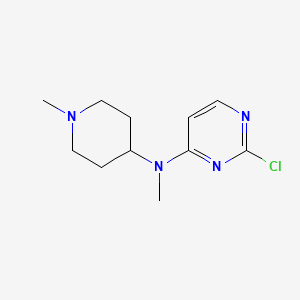
2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine
Overview
Description
2-Chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine, otherwise known as CMPP, is a synthetic compound with a wide range of applications in the field of scientific research. It has been used in a variety of studies, including those related to drug metabolism, pharmacology, and biochemistry. CMPP is an important reagent for organic synthesis, as it can be used to synthesize a variety of compounds. This compound has also been used in the synthesis of a range of pharmaceuticals and other products.
Scientific Research Applications
Alzheimer's Disease Research
A novel class of 2,4-disubstituted pyrimidines has been designed and evaluated for dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. This class, including compounds structurally similar to 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine, shows potential in targeting multiple pathological routes in Alzheimer's Disease (AD). N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine, for instance, has been identified as a potent acetylcholinesterase (AChE) inhibitor (Mohamed et al., 2011).
Histamine H4 Receptor Studies
2-Aminopyrimidines, including compounds related to 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine, have been synthesized as ligands for the histamine H4 receptor (H4R). These compounds, particularly those optimized through structure-activity relationship studies, have shown potential as anti-inflammatory agents and for antinociceptive activity in pain models, suggesting relevance for H4R antagonists in pain management (Altenbach et al., 2008).
Corrosion Inhibition
Pyrimidinic Schiff bases, including those structurally related to 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine, have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solutions. These studies show the potential application of such compounds in industrial settings, where corrosion inhibition is a significant concern (Ashassi-Sorkhabi et al., 2005).
Antimicrobial Activity
Research on pyrimidine salts, including those similar to 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine, has shown their potential in antimicrobial applications. Some synthesized compounds exhibited significant inhibition towards microbial activity, pointing towards their potential use in developing new antimicrobial agents (Mallikarjunaswamy et al., 2013).
Fungicidal Properties
The synthesis of derivatives of pyrimidin-6-yl amino acids, including those structurally related to 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine, has shown that these compounds possess fungicidal properties. This suggests their potential use in agricultural or pharmaceutical applications as fungicides (Tumkevičius et al., 2000).
Antitubercular Activities
Synthesized pyrimidine-azitidinone analogues, related to 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine, have been evaluated for their antimicrobial activity against bacterial and fungal strains and in vitro antituberculosis activity. This research opens pathways for designing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
properties
IUPAC Name |
2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-15-7-4-9(5-8-15)16(2)10-3-6-13-11(12)14-10/h3,6,9H,4-5,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXGDVYOSQVSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-5-benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488590.png)
![Tert-butyl 4-(thiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate](/img/structure/B1488591.png)

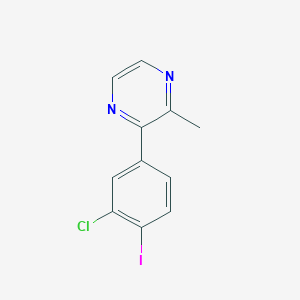
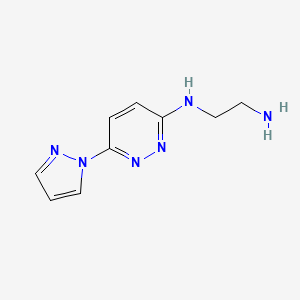
![(1R,2R,3Z,5E,7R,10R,12Z,14R,15S,20R)-13-hydroxy-2,7,10,18-tetramethyl-8-oxatricyclo[12.8.0.015,20]docosa-3,5,12,17,21-pentaene-9,11-dione](/img/structure/B1488598.png)
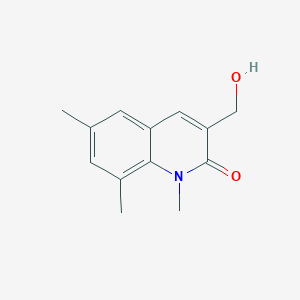
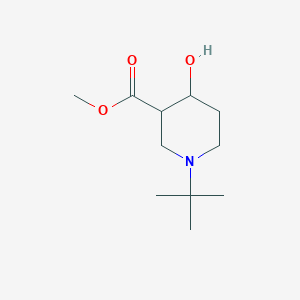
![6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B1488603.png)

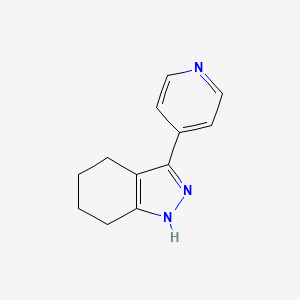
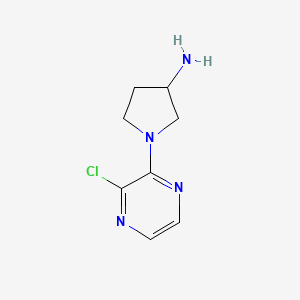
![2-(1-oxo-1,7,8,9-tetrahydro-2H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2-yl)acetic acid](/img/structure/B1488609.png)
